Z1609609733
Descripción
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Propiedades
Fórmula molecular |
C15H16FN3O3 |
|---|---|
Peso molecular |
305.30 g/mol |
Nombre IUPAC |
2-[[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H16FN3O3/c1-2-3-12(15(21)22)18-14(20)11-8-17-19-13(11)9-4-6-10(16)7-5-9/h4-8,12H,2-3H2,1H3,(H,17,19)(H,18,20)(H,21,22) |
Clave InChI |
HNWHPLNRDSNXII-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Z1609609733
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z1609609733, also known as Compound 18, is a potent and selective non-covalent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By targeting the NAD+ binding pocket of PHGDH, this compound effectively abrogates the production of serine, a critical amino acid for cancer cell proliferation and survival. This targeted inhibition disrupts cancer metabolism, leading to a significant reduction in cell growth, particularly in cancer cells that exhibit a high dependency on endogenous serine synthesis. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, the signaling pathway it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH)
This compound functions as a direct inhibitor of the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH catalyzes the first and rate-limiting step in the de novo serine synthesis pathway, which is the NAD+-dependent oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP)[1].
Structural studies have revealed that this compound is a non-covalent inhibitor that binds to the NAD+ pocket of PHGDH[2][3][4][5]. This binding action competitively inhibits the natural cofactor, NAD+, thereby preventing the catalytic activity of the enzyme. The inhibition of PHGDH by this compound leads to a downstream depletion of serine, which is essential for various cellular processes, including protein synthesis, nucleotide production, and redox homeostasis. In cancer cells that are highly reliant on this pathway for their metabolic needs, this inhibition results in the complete abrogation of cell proliferation[2].
Quantitative Data
The inhibitory activity of this compound against PHGDH has been quantified in biochemical assays. The primary reported value is its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound (Compound 18) | Human PHGDH | Enzymatic Assay | 1.46 | [2] |
Signaling Pathway
This compound targets a critical node in cellular metabolism, the de novo serine biosynthesis pathway. This pathway is a branch of glycolysis and is crucial for providing the building blocks for cell growth and proliferation.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. While the exact, detailed protocols from the primary publication by Mullarky et al. are not publicly available in their entirety, these protocols are based on standard methodologies for similar assays and information gleaned from related research.
PHGDH Enzymatic Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of PHGDH.
Principle: The activity of PHGDH is measured by monitoring the reduction of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm. Alternatively, a coupled enzymatic reaction using diaphorase can be employed to convert a resazurin (B115843) substrate to the fluorescent product resorufin, providing a more sensitive readout[6].
Materials:
-
Recombinant human PHGDH enzyme
-
This compound (Compound 18)
-
3-Phosphoglycerate (3-PG)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Diaphorase
-
Resazurin
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)
-
96-well microplate
-
Plate reader capable of measuring fluorescence (Ex/Em = 530/590 nm) or absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the PHGDH enzyme to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a substrate mixture containing 3-PG, NAD+, diaphorase, and resazurin.
-
Immediately begin monitoring the increase in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
¹³C₆-Glucose Tracing Assay
This cell-based assay is used to confirm that this compound inhibits the de novo serine synthesis pathway within intact cells.
Principle: Cells are cultured in a medium containing uniformly labeled ¹³C₆-glucose. The labeled carbon atoms from glucose are incorporated into downstream metabolites, including serine, through glycolysis and the serine synthesis pathway. The extent of ¹³C labeling in serine and other metabolites is quantified using mass spectrometry. A decrease in ¹³C-labeled serine in the presence of this compound indicates inhibition of the pathway[7][8][9].
Materials:
-
Cancer cell line with high PHGDH expression (e.g., MDA-MB-468)
-
Cell culture medium (e.g., DMEM) lacking glucose and serine
-
¹³C₆-Glucose
-
Dialyzed fetal bovine serum (dFBS)
-
This compound (Compound 18)
-
Methanol, water, and chloroform (B151607) for metabolite extraction
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells to a desired confluency.
-
Replace the standard culture medium with a medium containing ¹³C₆-glucose and supplemented with dFBS.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
After treatment, aspirate the medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Collect the cell extracts and centrifuge to pellet any debris.
-
Analyze the supernatant containing the metabolites by LC-MS to determine the fractional labeling of serine and other relevant metabolites.
-
Compare the amount of ¹³C-labeled serine in treated versus control cells to quantify the extent of pathway inhibition.
Cell Proliferation Assay
This assay assesses the functional consequence of PHGDH inhibition on cancer cell growth.
Principle: The proliferation of cancer cells is measured in the presence of varying concentrations of this compound. The assay is often performed in both serine-replete and serine-depleted media to determine if the anti-proliferative effect is dependent on the inhibition of de novo serine synthesis[10].
Materials:
-
Cancer cell line (e.g., Carney cells, which are dependent on serine synthesis in serine-free media)
-
Standard cell culture medium
-
Serine-free cell culture medium
-
This compound (Compound 18)
-
A reagent for measuring cell viability/proliferation (e.g., CellTiter-Glo®, resazurin, or direct cell counting)
-
96-well cell culture plates
-
Plate reader or cell counter
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with either standard or serine-free medium containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
At the end of the incubation period, measure cell proliferation using a chosen method. For example, if using a luminescent viability assay, add the reagent and measure luminescence with a plate reader.
-
Normalize the proliferation of treated cells to that of the vehicle-treated control cells.
-
Plot the percentage of proliferation against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a well-characterized inhibitor of PHGDH with a clear mechanism of action. By targeting the NAD+ binding site of this key metabolic enzyme, it effectively shuts down the de novo serine synthesis pathway. This leads to a reduction in cancer cell proliferation, particularly in tumors that are dependent on this pathway. The data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other inhibitors of cancer metabolism.
References
- 1. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 2. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying NK cell growth and survival changes in response to cytokines and regulatory checkpoint blockade helps identify optimal culture and expansion conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells (Journal Article) | OSTI.GOV [osti.gov]
- 5. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells (Journal Article) | OSTI.GOV [osti.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using [U-13C6]-Glucose Tracer to Study Metabolic Changes in Oncogene-Induced Senescence Fibroblasts | Springer Nature Experiments [experiments.springernature.com]
- 9. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Z1609609733: A Technical Overview of a Novel PHGDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Z1609609733, also known as Compound 18, is a potent and selective non-covalent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). PHGDH is a critical enzyme in the de novo serine synthesis pathway, which has been identified as a key metabolic dependency in various cancers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies for researchers in oncology and drug development.
Discovery and Optimization
This compound was developed through a structure-based optimization of a series of indole (B1671886) amide compounds.[1] The research aimed to improve upon previously reported PHGDH inhibitors, which often suffered from low potency or undesirable mechanisms of action.[1] The development of this indole amide series represents a significant advancement in the field, yielding compounds with low nanomolar affinities for PHGDH in enzymatic assays.[1]
The discovery process involved iterative cycles of chemical synthesis and biological testing to enhance the binding affinity and cellular activity of the lead compounds. X-ray crystallography was instrumental in elucidating the binding mode of the indole amides to the NAD+ pocket of PHGDH, guiding the structure-based design efforts.[1]
Mechanism of Action
This compound acts as a competitive inhibitor at the NAD+ binding site of PHGDH.[1] By occupying this site, it prevents the binding of the natural cofactor NAD+, thereby inhibiting the enzymatic conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This is the first and rate-limiting step in the serine biosynthesis pathway. The inhibition is non-covalent and reversible.[2]
The serine synthesis pathway is a critical metabolic route that provides cancer cells with the necessary building blocks for proliferation, including amino acids for protein synthesis and one-carbon units for nucleotide and glutathione (B108866) synthesis.[2][3][4][5] By inhibiting PHGDH, this compound effectively abrogates de novo serine synthesis, leading to the depletion of downstream metabolites essential for cancer cell growth and survival.[1]
Preclinical Data
A summary of the key preclinical data for this compound (Compound 18) is presented below.
| Parameter | Value | Reference |
| Target | 3-Phosphoglycerate dehydrogenase (PHGDH) | [1] |
| Mechanism | Non-covalent, NAD+-competitive inhibitor | [1][2] |
| Enzymatic IC50 | 1.46 µM | [4] |
| Cellular Activity | ~40% inhibition of serine synthesis at 0.1 µM | [1] |
| Near complete inhibition of serine synthesis at 1 µM | [1] | |
| Cell Proliferation | Almost completely abrogated Carney cancer cell proliferation | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are summaries of the key methodologies used in the characterization of this compound.
PHGDH Enzymatic Assay
The inhibitory activity of this compound on PHGDH was determined using an in vitro enzymatic assay. The assay measures the production of NADH, a product of the PHGDH-catalyzed reaction, which is coupled to a secondary reaction that produces a fluorescent signal.
Protocol Outline:
-
Recombinant human PHGDH enzyme is incubated with the substrate 3-phosphoglycerate and the cofactor NAD+.
-
Test compounds, including this compound, are added at various concentrations.
-
The reaction is initiated and proceeds for a set time at a controlled temperature.
-
The amount of NADH produced is quantified by measuring the increase in fluorescence over time.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Serine Synthesis Assay (¹³C₆-Glucose Tracing)
To assess the effect of this compound on de novo serine synthesis in a cellular context, a stable isotope tracing method was employed.
Protocol Outline:
-
Cancer cells are cultured in a medium containing ¹³C-labeled glucose.
-
The cells are treated with this compound at various concentrations or a vehicle control.
-
After a defined incubation period, cellular metabolites are extracted.
-
The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of ¹³C into serine and other downstream metabolites.
-
The percentage of labeled serine is calculated to determine the extent of inhibition of the de novo synthesis pathway.[1]
Cell Proliferation Assay
The effect of this compound on cancer cell growth was evaluated using a standard cell proliferation assay.
Protocol Outline:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control.
-
The cells are incubated for a period of several days.
-
Cell viability or proliferation is assessed using a colorimetric or fluorometric method (e.g., MTS or CellTiter-Glo assay).
-
The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).[1]
Development Status and Future Directions
As of late 2025, this compound is a preclinical candidate that has demonstrated promising activity in vitro and in cellular models. There is no publicly available information regarding its advancement into in vivo efficacy studies or clinical trials. The development of potent and selective PHGDH inhibitors like this compound opens up new avenues for therapeutic intervention in cancers that are dependent on the serine synthesis pathway.
Future research will likely focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of cancer.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profile of the compound.
-
Biomarker discovery: Identifying patient populations most likely to respond to PHGDH inhibition.
The continued investigation of this compound and other PHGDH inhibitors holds the potential to deliver a novel class of targeted therapies for the treatment of cancer.
References
- 1. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine metabolism in tumor progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and research progress of serine metabolism in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
Preliminary In Vitro Efficacy of Z1609609733: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the preliminary in-vitro efficacy of the novel compound Z1609609733. Identified as a potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway, this compound demonstrates significant potential as a therapeutic agent in cancers dependent on this metabolic pathway. This guide details the compound's mechanism of action, summarizes key quantitative efficacy data, outlines the experimental protocols used for its initial characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the increased bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine synthesis pathway is a critical metabolic route that diverts glycolytic intermediates towards the production of serine and its downstream metabolites, which are essential for nucleotide, lipid, and protein synthesis, as well as for maintaining cellular redox balance. 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first committed step in this pathway and is found to be overexpressed in various cancers, including melanoma and breast cancer, making it a compelling target for therapeutic intervention.
This compound (also referred to as Compound 18) is a novel, non-covalent, small molecule inhibitor of PHGDH.[1] This whitepaper consolidates the initial in vitro findings for this compound, providing a foundational resource for researchers and drug development professionals interested in its therapeutic potential.
Mechanism of Action
This compound exerts its biological effect by directly inhibiting the enzymatic activity of PHGDH. By targeting PHGDH, this compound blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby impeding the entire de novo serine synthesis pathway. In cancer cells that are highly dependent on this pathway for serine production, this inhibition leads to a depletion of intracellular serine pools, which in turn disrupts downstream anabolic processes and ultimately abrogates cell proliferation.[1]
Quantitative Efficacy Data
The in vitro potency of this compound has been evaluated through enzymatic and cellular assays. For comparative purposes, data for other known PHGDH inhibitors, NCT-503 and CBR-5884, are also presented.
| Compound | Target | Assay Type | IC50 (Enzymatic) | Cellular Efficacy | Reference |
| This compound (Compound 18) | PHGDH | Enzymatic | 1.46 µM | Abrogates cell proliferation in serine-free media | [1] |
| NCT-503 | PHGDH | Enzymatic | 2.5 µM | EC50 = 8–16 µM in PHGDH-dependent cell lines | [2] |
| CBR-5884 | PHGDH | Enzymatic | 33 µM | Selectively toxic to cancer cell lines with high serine biosynthetic activity | [3] |
Table 1: Comparative In Vitro Efficacy of PHGDH Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections describe the key experimental protocols employed in the initial characterization of this compound.
PHGDH Enzymatic Assay
The enzymatic activity of PHGDH and the inhibitory potential of this compound were assessed using a coupled-enzyme assay that monitors the production of NADH.
-
Principle: The PHGDH-catalyzed oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate is coupled to the reduction of NAD+ to NADH. The resulting NADH is then used by a diaphorase enzyme to reduce a non-fluorescent probe (resazurin) to a fluorescent product (resorufin), which can be measured over time.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 1 mM EDTA
-
Substrates: 3-phosphoglycerate (3-PG), NAD+
-
Coupling Enzymes: Diaphorase, Phosphoserine aminotransferase 1 (PSAT1) (to prevent product inhibition)
-
Detection Reagent: Resazurin
-
Test Compound: this compound dissolved in DMSO
-
-
Procedure:
-
Recombinant human PHGDH enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.
-
The reaction is initiated by the addition of 3-PG and NAD+.
-
The fluorescence of resorufin (B1680543) is monitored kinetically at an excitation wavelength of 550 nm and an emission wavelength of 580 nm.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Cellular De Novo Serine Synthesis Assay
This assay quantifies the ability of this compound to inhibit serine synthesis within a cellular context using stable isotope tracing and mass spectrometry.
-
Principle: Cancer cells are cultured in a medium containing a stable isotope-labeled glucose (e.g., U-13C-glucose). The labeled carbon atoms are incorporated into serine through the de novo synthesis pathway. The amount of labeled serine is then quantified by mass spectrometry to determine the rate of synthesis.
-
Reagents:
-
Cell Culture Medium: Serine-free medium
-
Stable Isotope: U-13C-glucose
-
Test Compound: this compound
-
-
Procedure:
-
Cancer cells with high PHGDH expression are seeded in multi-well plates.
-
Cells are treated with varying concentrations of this compound for a defined period.
-
The medium is replaced with serine-free medium containing U-13C-glucose, and the cells are incubated to allow for the incorporation of the label.
-
Cellular metabolites are extracted.
-
The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the levels of 13C-labeled serine (M+3 serine).
-
The percentage of labeled serine relative to the total serine pool is calculated to assess the inhibition of de novo synthesis.
-
Cell Proliferation Assay
The effect of this compound on the growth of cancer cells is determined using a standard cell viability assay.
-
Principle: The proliferation of cancer cells is assessed in both serine-replete and serine-depleted media to determine the dependence on de novo serine synthesis. Cell viability is measured using a colorimetric assay such as the MTT or crystal violet assay.
-
Reagents:
-
Cell Culture Medium: With and without serine
-
Test Compound: this compound
-
Detection Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet
-
-
Procedure:
-
PHGDH-dependent cancer cells are plated in 96-well plates in both complete and serine-free media.
-
Cells are treated with a dose range of this compound.
-
The plates are incubated for a period of several days to allow for cell proliferation.
-
At the end of the incubation period, the detection reagent (e.g., MTT) is added to each well.
-
After a further incubation, the resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT).
-
The absorbance values are used to calculate the percentage of cell growth inhibition, and GI50 values are determined.
-
Visualizations: Pathways and Workflows
Serine Biosynthesis and Glycolysis Pathway
The following diagram illustrates the central role of PHGDH in diverting a key glycolytic intermediate towards the de novo synthesis of serine.
Caption: The role of PHGDH in the de novo serine synthesis pathway.
Experimental Workflow for In Vitro Efficacy Testing
The logical flow for assessing the in vitro efficacy of a PHGDH inhibitor like this compound is depicted below.
Caption: Workflow for in vitro testing of PHGDH inhibitors.
Logical Relationship of Inhibitor Potency
The relationship between enzymatic inhibition and cellular effects is a key aspect of drug development. The following diagram illustrates this logical connection.
Caption: Logical flow from enzymatic inhibition to therapeutic potential.
Conclusion
The preliminary in vitro data for this compound strongly support its role as a potent inhibitor of PHGDH. Its ability to disrupt de novo serine synthesis and consequently inhibit the proliferation of cancer cells highlights its potential as a valuable tool for cancer research and a promising lead for the development of novel anticancer therapies. Further investigation, including in vivo efficacy studies and comprehensive safety profiling, is warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells (Journal Article) | OSTI.GOV [osti.gov]
- 2. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Z1609609733: A Technical Guide to Targeting PHGDH in Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z1609609733, also identified as Compound 18, is a potent and selective non-covalent inhibitor of 3-Phosphoglycerate (B1209933) dehydrogenase (PHGDH). As the rate-limiting enzyme in the de novo serine biosynthesis pathway, PHGDH represents a critical node in cancer cell metabolism, supporting rapid proliferation and survival. This technical guide delineates the therapeutic potential of this compound by providing a comprehensive overview of its primary target, mechanism of action, and the downstream consequences of its inhibitory activity. Detailed experimental protocols for assessing its efficacy are provided, alongside a quantitative summary of its performance. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the scientific rationale for targeting PHGDH with this compound.
Introduction: The Rationale for Targeting PHGDH in Oncology
Cancer cells exhibit profound metabolic reprogramming to fuel their relentless growth and proliferation. One of the key metabolic alterations is the upregulation of the de novo serine biosynthesis pathway.[1][2] Serine, a non-essential amino acid, is not only a fundamental building block for proteins but also a crucial precursor for the synthesis of nucleotides, lipids, and other amino acids.[3] Moreover, serine metabolism plays a vital role in maintaining cellular redox balance, a critical aspect of cancer cell survival under oxidative stress.[4]
The first and rate-limiting enzyme in this pathway is 3-Phosphoglycerate dehydrogenase (PHGDH), which catalyzes the oxidation of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[5] Elevated expression of PHGDH is a hallmark of various cancers, including breast cancer, melanoma, and lung cancer, and often correlates with poor prognosis.[6][7] This dependency of cancer cells on PHGDH for serine production presents a promising therapeutic window for targeted intervention. This compound has emerged as a specific inhibitor of PHGDH, offering a tool to probe and potentially abrogate this metabolic vulnerability.[5][8]
This compound: A Profile of a PHGDH Inhibitor
This compound is a member of an indole (B1671886) amide series of compounds designed to inhibit human PHGDH.[8] Its mechanism of action is characterized by its non-covalent binding to the NAD+ pocket of the enzyme, thereby preventing the catalytic conversion of its substrate.[8][9] This targeted inhibition effectively shuts down the de novo serine synthesis pathway, leading to a state of serine starvation in cancer cells that are highly dependent on this pathway. The consequence is a significant reduction in cancer cell proliferation.[5][8]
Quantitative Data Summary
The inhibitory potency of this compound against PHGDH has been quantitatively assessed through various enzymatic and cellular assays. The following table summarizes the key performance metrics.
| Parameter | Value | Reference |
| IC50 (Enzymatic Assay) | 1.46 µM | [5] |
| Cellular Inhibition of de novo Serine Synthesis | Low micromolar to sub-micromolar activity | [8][9] |
| Effect on Cancer Cell Proliferation | Complete abrogation in serine-free media | [5] |
Signaling Pathways and Mechanisms of Action
The therapeutic effect of this compound is rooted in its ability to disrupt the metabolic flux downstream of PHGDH. The following diagrams illustrate the targeted pathway and the broader implications of PHGDH inhibition.
Figure 1: Inhibition of the De Novo Serine Synthesis Pathway by this compound.
Recent studies have also uncovered non-canonical, non-metabolic roles of PHGDH that could be therapeutically relevant. For instance, PHGDH has been shown to translocate to the nucleus and regulate gene expression, impacting immune cell polarization in the tumor microenvironment.[10] Furthermore, it can influence mitochondrial translation and tumor progression independent of its enzymatic activity.[11]
References
- 1. The enzymes of serine synthesis pathway in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 6. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. embopress.org [embopress.org]
The Impact of Z1609609733 on Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Z1609609733, a potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), and its consequential impact on cell proliferation pathways. This compound has emerged as a significant tool in cancer metabolism research, offering a clear mechanism to probe the reliance of cancer cells on the de novo serine synthesis pathway.
Core Mechanism of Action: Inhibition of PHGDH
This compound is a non-covalent inhibitor of 3-Phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway.[1][2][3][4] It exerts its inhibitory effect by binding to the NAD+ pocket of PHGDH.[1][2] This targeted action blocks the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine synthesis.[5][6] The inhibition of this crucial step leads to a significant reduction in the downstream production of serine and its derivatives, which are essential for various cellular processes that fuel rapid cell growth.
Impact on Cell Proliferation Pathways
The primary consequence of PHGDH inhibition by this compound is the abrogation of de novo serine synthesis.[1][2][3][4] Serine is not only a fundamental building block for proteins but also a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as nucleotides and lipids, all of which are critical for proliferating cells.[5][6][7]
By disrupting the serine synthesis pathway, this compound effectively starves cancer cells of these essential macromolecules, leading to a complete halt in cell proliferation, particularly in cancer cells that exhibit high levels of PHGDH expression.[1][2][5][7] Furthermore, the inhibition of PHGDH has been shown to affect downstream signaling pathways. For instance, a decrease in serine synthesis can lead to reduced mTORC1 signaling, a key regulator of cell growth and proliferation.[7][8]
Recent studies suggest that the anti-proliferative effects of PHGDH inhibitors like this compound may not be solely due to the depletion of serine. The inhibition can also lead to the disruption of other metabolic pathways, and the supplementation with downstream metabolites like α-ketoglutarate only partially reverses the inhibitory effects on cell proliferation.[9][10]
Quantitative Data
The following table summarizes the key quantitative data related to the inhibitory activity of the indole (B1671886) amide series of PHGDH inhibitors, to which this compound belongs.
| Compound Class | Target | IC50 (μM) | Effect on Cell Proliferation | Reference |
| Indole Amides (e.g., this compound) | Human PHGDH | 1.46 | Complete abrogation in serine-free media | [1][2] |
Signaling Pathway Diagram
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PHGDH Enzymatic Assay
This assay measures the activity of PHGDH by monitoring the production of NADH.
Principle: PHGDH catalyzes the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, which is coupled with the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm. A coupled assay using diaphorase can also be employed to link NADH production to the generation of a fluorescent signal for enhanced sensitivity.[2][6]
Materials:
-
Recombinant human PHGDH enzyme
-
3-Phosphoglycerate (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and 3-PG.
-
Add the PHGDH enzyme to initiate the reaction.
-
To test for inhibition, pre-incubate the enzyme with this compound for a specified time before adding the substrate.
-
Monitor the increase in absorbance at 340 nm (for NADH) or fluorescence in a kinetic mode.
-
Calculate the initial reaction rates and determine the IC50 value for this compound.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell viability and proliferation.[11][12][13]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., with high PHGDH expression)
-
Complete cell culture medium
-
Serine-free cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium (complete or serine-free) containing various concentrations of this compound.
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Experimental Workflow Diagram
References
- 1. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells (Journal Article) | OSTI.GOV [osti.gov]
- 4. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells (Journal Article) | OSTI.GOV [osti.gov]
- 5. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Comparative analysis of the effects of PSPH and PHGDH inhibitors on tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. chondrex.com [chondrex.com]
The Cutting Edge of Cancer Metabolism: A Technical Guide to PHGDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer metabolism has identified novel therapeutic targets that exploit the unique metabolic dependencies of tumor cells. One such target is 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. Upregulated in a variety of cancers, PHGDH plays a pivotal role in providing the building blocks for cell proliferation. This technical guide provides a comprehensive review of the current literature on PHGDH inhibitors, with a special focus on the emerging compound Z1609609733, and offers detailed insights into the experimental validation of these targeted therapies.
Introduction to PHGDH Inhibition
Phosphoglycerate dehydrogenase catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in the serine synthesis pathway. This pathway is crucial for cancer cells, as it fuels the production of not only the non-essential amino acid serine but also a host of other critical macromolecules, including nucleotides, lipids, and proteins. Consequently, inhibiting PHGDH presents a promising strategy to selectively starve cancer cells of these essential components, thereby impeding their growth and proliferation. A growing number of small molecule inhibitors targeting PHGDH have been developed and are under investigation.
Quantitative Data on PHGDH Inhibitors
The following tables summarize the in vitro and cell-based potency of several key PHGDH inhibitors, including this compound.
Table 1: In Vitro Enzymatic Inhibition of PHGDH
| Compound | Type | IC50 (µM) | Notes |
| This compound (Compound 18) | Non-covalent | 1.46[1] | - |
| NCT-503 | Non-competitive | 2.5 ± 0.6[2] | Improved solubility and in vivo characteristics over NCT-502.[3] |
| CBR-5884 | Non-competitive | 33 ± 12[2] | Time-dependent onset of inhibition.[2] |
| BI-4924 | Not specified | Single-digit nM potency | Optimized from a ~100 µM hit.[4] |
| PKUMDL-WQ-2101 | Allosteric | 28.1 ± 1.3[2] | - |
Table 2: Cell-Based Efficacy of PHGDH Inhibitors
| Compound | Cell Line | Assay Type | EC50 (µM) | Notes |
| NCT-503 | MDA-MB-468 (PHGDH-dependent) | Cell Viability | 8–16[5] | Selectively toxic to PHGDH-dependent cell lines.[5] |
| NCT-503 | BT-20 (PHGDH-dependent) | Cell Viability | 8–16[5] | - |
| NCT-503 | HCC70 (PHGDH-dependent) | Cell Viability | 8–16[5] | - |
| PKUMDL-WQ-2101 | MDA-MB-468 (PHGDH-dependent) | Cell Viability | 7.70[2] | - |
| PKUMDL-WQ-2101 | HCC70 (PHGDH-dependent) | Cell Viability | 10.8[2] | - |
| PKUMDL-WQ-2201 | MDA-MB-468 (PHGDH-dependent) | Cell Viability | 6.90[2] | - |
| PKUMDL-WQ-2201 | HCC70 (PHGDH-dependent) | Cell Viability | 10.0[2] | - |
| Chicoric Acid | MGC-803 (PHGDH-expressing) | MTT Assay | Not specified | Showed selective cytotoxicity towards PHGDH-expressing gastric cancer cell lines.[6] |
| Chicoric Acid | SGC-7901 (PHGDH-expressing) | MTT Assay | Not specified | Showed selective cytotoxicity towards PHGDH-expressing gastric cancer cell lines.[6] |
Key Experimental Protocols
Accurate and reproducible experimental methodologies are critical for the evaluation of PHGDH inhibitors. Below are detailed protocols for key assays cited in the literature.
PHGDH Enzymatic Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which is coupled to a colorimetric reporter.
Materials:
-
PHGDH Assay Buffer
-
PHGDH Substrate (3-phosphoglycerate)
-
NAD+
-
PHGDH Developer (containing a probe and diaphorase)
-
Purified PHGDH enzyme or cell lysate
-
96-well clear plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, samples, and standards as per the manufacturer's instructions. A typical reaction mix includes PHGDH Assay Buffer, PHGDH Substrate, and NAD+.
-
Sample Preparation: For cell lysates, homogenize cells or tissue in PHGDH Assay Buffer on ice. Centrifuge to remove insoluble material.
-
Assay Protocol: a. Add 2-50 µL of the sample (enzyme or lysate) to a 96-well plate. Adjust the final volume to 50 µL with PHGDH Assay Buffer. b. For inhibitor screening, pre-incubate the enzyme with the inhibitor for a desired period. c. Prepare a master reaction mix containing PHGDH Assay Buffer, PHGDH Substrate, NAD+, and PHGDH Developer. d. Add 50 µL of the reaction mix to each well. e. Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Data Analysis: The rate of increase in absorbance at 450 nm is proportional to the PHGDH activity. For inhibitor studies, calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Sulforhodamine B - SRB)
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Materials:
-
Cells in culture
-
96-well flat-bottom plate
-
Fixative Reagent (e.g., 10% trichloroacetic acid)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash Solution (1% acetic acid)
-
SRB Solubilization Buffer (e.g., 10 mM Tris base solution)
-
Microplate reader capable of measuring absorbance at ~565 nm
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000–20,000 cells/well in 200 µL of culture medium.[7]
-
Compound Treatment: Add various concentrations of the PHGDH inhibitor to the wells and incubate for an appropriate period (e.g., 72 hours).[7]
-
Cell Fixation: Gently add 100 µL of cold Fixative Reagent to each well and incubate for 1 hour at 4°C.[8]
-
Washing: Wash the wells four times with 200 µL/well of Wash Solution and allow the plates to air dry.[8]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 200 µL/well of Wash Solution to remove unbound dye.
-
Solubilization: Add 200 µL of SRB Solubilization Buffer to each well.
-
Measurement: Shake the plate for 5-10 minutes and read the absorbance at 565 nm.
-
Data Analysis: The absorbance is directly proportional to the cell number. Calculate the percentage of cell viability relative to a vehicle control and determine the EC50 value from a dose-response curve.
XTT Cell Viability Assay
The XTT assay is another colorimetric method that measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cells in culture
-
96-well plate
-
XTT Reagent
-
Electron Coupling Reagent
-
Microplate reader capable of measuring absorbance at 450 nm and 660 nm
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with the inhibitor as described for the SRB assay.[9]
-
Reagent Preparation: Prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent.[9]
-
Assay Protocol: a. Add 70 µL of the freshly prepared XTT working solution to each well.[9] b. Incubate the plate at 37°C in a CO2 incubator for 4 hours.[9]
-
Measurement: Read the absorbance at 450 nm and a reference wavelength of 660 nm.[9]
-
Data Analysis: The absorbance at 450 nm (with background subtraction at 660 nm) is proportional to the number of viable, metabolically active cells. Calculate the percentage of cell viability and the EC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PHGDH inhibition is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.
PHGDH Signaling and its Interplay with mTORC1
PHGDH sits (B43327) at a critical node in cellular metabolism. Its inhibition not only depletes serine but also has downstream effects on other pathways, including the mTORC1 signaling cascade.[10][11] Inhibition of PHGDH can lead to the accumulation of certain metabolites that, in turn, activate mTORC1 as a pro-survival response.[12][13]
Caption: PHGDH inhibition blocks serine synthesis, impacting downstream macromolecule production and cell proliferation.
Experimental Workflow for PHGDH Inhibitor Evaluation
A systematic workflow is essential for the preclinical evaluation of novel PHGDH inhibitors. This involves a tiered approach, starting from in vitro enzyme assays and progressing to cell-based and in vivo models.
Caption: A streamlined workflow for the preclinical assessment of PHGDH inhibitors.
Conclusion
The development of PHGDH inhibitors represents a promising avenue for targeted cancer therapy. Compounds like this compound and others have demonstrated potent and selective inhibition of PHGDH, leading to the suppression of cancer cell proliferation. The detailed experimental protocols and a clear understanding of the underlying signaling pathways, as outlined in this guide, are essential for the continued advancement of this therapeutic strategy. Future research will likely focus on optimizing the in vivo efficacy and safety profiles of these inhibitors and exploring their potential in combination with other anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. zellx.de [zellx.de]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Metabolic compensation activates pro-survival mTORC1 signaling upon 3-phosphoglycerate dehydrogenase inhibition in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Targeting the PHGDH-mTOR Metabolic Axis in Osteosarcoma" by Richa Rathore [openscholarship.wustl.edu]
Methodological & Application
Determining the Optimal Concentration of Z1609609733 for Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed protocols and application notes for determining the optimal concentration of Z1609609733, a non-covalent inhibitor of 3-Phosphoglycerate (B1209933) dehydrogenase (PHGDH), for use in various in vitro assays. This compound has an IC50 of 1.46 μM and is a key compound in cancer research for its role in inhibiting serine synthesis and cell proliferation.[1]
Introduction to this compound and PHGDH
This compound is a potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is a critical component of cancer metabolism, providing the necessary building blocks for nucleotide synthesis, redox balance, and cell growth.[2][3][4] In many cancers, PHGDH is overexpressed, making it a promising target for therapeutic intervention.[2][5][6] Determining the optimal concentration of this compound is crucial for obtaining accurate and reproducible results in assays designed to study its effects on cancer cells. The most potent indole (B1671886) amide compounds, including this compound, have been shown to inhibit de novo serine synthesis in cellular assays with low micromolar to sub-micromolar activities and can halt the proliferation of cancer cells in media lacking serine.[7][8][9][10]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various PHGDH inhibitors, providing a comparative reference for this compound.
| Inhibitor | Target | IC50 (μM) - Enzymatic Assay | Cell-Based Assay EC50 (μM) | Cell Line | Reference |
| This compound | PHGDH | 1.46 | Low μM to sub-μM | Cancer cell lines | [1][7] |
| Oridonin | PHGDH | 0.48 ± 0.02 | 2.49 ± 0.56 | MDA-MB-468 | [11] |
| CBR-5884 | PHGDH | 33 ± 12 | 21.99 ± 0.58 | MDA-MB-468 | [4][8] |
| NCT-503 | PHGDH | 2.5 ± 0.6 | 8 - 16 | PHGDH-dependent cell lines | [8][12][13] |
| BI-4916 | PHGDH | - | 18.24 ± 1.06 | MDA-MB-468 | [11] |
Signaling Pathway: Serine Biosynthesis
The diagram below illustrates the serine biosynthesis pathway, highlighting the central role of PHGDH. This compound inhibits PHGDH, thereby blocking the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate.
Caption: Serine Biosynthesis Pathway and the inhibitory action of this compound on PHGDH.
Experimental Protocols
To determine the optimal concentration of this compound for your specific assay, it is recommended to perform a dose-response analysis using both a cell-based assay and an enzyme activity assay.
Protocol 1: Cell Viability Assay (SRB Assay)
This protocol is designed to determine the effect of this compound on the proliferation of cancer cells.
Workflow Diagram:
Caption: Experimental workflow for determining the IC50 of this compound using an SRB assay.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: In Vitro PHGDH Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on PHGDH enzyme activity.
Workflow Diagram:
Caption: Experimental workflow for determining the IC50 of this compound in an enzyme inhibition assay.
Materials:
-
Recombinant human PHGDH enzyme
-
This compound stock solution
-
Assay buffer (e.g., 30 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
3-Phosphoglycerate (3-PG)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Resazurin
-
Diaphorase
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, 20 µM NAD+, 0.1 mM resazurin, and 0.0001 units of diaphorase per 100 µL reaction.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells of a 96-well plate.
-
Enzyme Addition: Add purified PHGDH enzyme (e.g., 200 nM final concentration) to each well.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 2 hours) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 3-PG (e.g., 0.1 mM final concentration).
-
Fluorescence Measurement: Immediately measure the fluorescence (Excitation 544 nm / Emission 590 nm) over time using a plate reader. The production of NADH by PHGDH is coupled to the reduction of resazurin to the fluorescent resorufin (B1680543) by diaphorase.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.[11]
Conclusion
The optimal concentration of this compound will vary depending on the specific cell line, assay type, and experimental conditions. It is imperative to perform a dose-response curve for each new experimental setup. The protocols provided herein offer a robust framework for determining the effective concentration range of this compound for both cell-based and enzymatic assays, enabling researchers to confidently investigate its role as a PHGDH inhibitor in cancer metabolism.
References
- 1. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells (Journal Article) | OSTI.GOV [osti.gov]
- 10. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells (Journal Article) | OSTI.GOV [osti.gov]
- 11. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Z1609609733, a PHGDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation and use of Z1609609733, a potent, non-covalent inhibitor of 3-Phosphoglycerate Dehydrogenase (PHGDH). This document includes a step-by-step protocol for solution preparation, experimental use, and a summary of its key biological activities.
Introduction to this compound
This compound, also referred to as Compound 18 in associated literature, is a selective inhibitor of the metabolic enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is often upregulated in various cancers to support rapid cell growth and proliferation. By inhibiting PHGDH, this compound effectively blocks the synthesis of serine, thereby impeding cancer cell metabolism and growth.
Quantitative Data Summary
The key quantitative parameters for this compound are summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Chemical Formula | C₃₀H₂₇Cl₂N₃O₆ | --INVALID-LINK-- |
| Molecular Weight | 596.46 g/mol | --INVALID-LINK-- |
| CAS Number | 2375374-15-3 | --INVALID-LINK-- |
| IC₅₀ (PHGDH) | 1.46 µM | --INVALID-LINK-- |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO suitable for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 596.46 g/mol = 0.0059646 g = 5.96 mg
-
-
Therefore, weigh out approximately 5.96 mg of this compound powder.
-
-
Dissolving the compound:
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if dissolution is slow, but avoid excessive heat.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to be stable for several months.
-
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of medium:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mix the working solution gently by pipetting up and down before adding it to your cell culture plates.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), to avoid cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathway and Experimental Workflow
PHGDH Signaling Pathway
The following diagram illustrates the central role of PHGDH in the de novo serine biosynthesis pathway and its downstream effects on cellular processes that are critical for cancer cell proliferation.
Caption: The PHGDH signaling pathway, illustrating the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A typical experimental workflow for evaluating the effects of this compound on cancer cells.
Application Notes and Protocols for Z1609609733 in the Study of Serine Metabolism in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z1609609733 is a potent and specific non-covalent inhibitor of 3-Phosphoglycerate Dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] With an IC50 of 1.46 μM, this compound offers a valuable pharmacological tool to investigate the role of serine metabolism in various physiological and pathological states.[1] Dysregulation of serine metabolism has been increasingly implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, making this compound a key compound for elucidating disease mechanisms and exploring novel therapeutic strategies.[2][3][4][5]
Serine and its downstream metabolites are crucial for neuronal health, playing vital roles in neurotransmission, nucleotide synthesis, and redox balance.[2][4] Altered serine levels have been observed in the brains of patients with neurodegenerative diseases, suggesting that targeting PHGDH could be a viable therapeutic approach.[2][6] These application notes provide detailed protocols for utilizing this compound to study serine metabolism in the context of neurological disorders.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant inhibitors of PHGDH.
| Compound | Target | IC50 | Mechanism of Action | Reference |
| This compound | PHGDH | 1.46 μM | Non-covalent inhibitor | [1] |
| CBR-5884 | PHGDH | 33 μM | Selective inhibitor | [7] |
| NCT-503 | PHGDH | Not specified | Small-molecule inhibitor | [8][9] |
Signaling Pathway
The de novo serine biosynthesis pathway is a critical metabolic route originating from glycolysis. PHGDH catalyzes the first committed step in this pathway.
Caption: Inhibition of PHGDH by this compound in the de novo serine biosynthesis pathway.
Experimental Protocols
Protocol 1: In Vitro PHGDH Enzyme Activity Assay
This protocol is designed to determine the inhibitory effect of this compound on PHGDH activity using a colorimetric assay.[10][11][12][13]
Materials:
-
Recombinant human PHGDH protein
-
This compound
-
PHGDH Assay Buffer
-
3-Phosphoglycerate (3-PG) substrate
-
NAD+
-
PHGDH Developer (containing diaphorase and a probe)
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in PHGDH Assay Buffer.
-
Prepare a solution of recombinant PHGDH in chilled PHGDH Assay Buffer.
-
Prepare the Reaction Mix containing PHGDH Assay Buffer, PHGDH Developer, and 3-PG substrate.
-
Prepare the Background Control Mix containing PHGDH Assay Buffer and PHGDH Developer (without 3-PG).
-
-
Assay Protocol:
-
Add 2-50 µL of the this compound dilutions to the appropriate wells of the 96-well plate.
-
Add a vehicle control (DMSO) to control wells.
-
Add 5-20 µL of the PHGDH enzyme solution to all wells except the background control wells.
-
Adjust the volume in all wells to 50 µL with PHGDH Assay Buffer.
-
Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background control wells.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the in vitro PHGDH enzyme activity assay.
Protocol 2: Measurement of Cellular Serine Levels in Neuronal Cell Lines
This protocol describes how to measure the effect of this compound on intracellular serine levels in neuronal cell lines (e.g., SH-SY5Y, primary neurons).
Materials:
-
Neuronal cell line of interest
-
Cell culture medium (e.g., DMEM, Neurobasal)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
L-Serine Assay Kit (ELISA or fluorometric)[14][15] or access to LC-MS services[16]
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24, 48 hours).
-
-
Sample Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells and scrape them into microcentrifuge tubes.
-
Vortex the cell lysates and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Serine Quantification:
-
Follow the manufacturer's instructions for the chosen L-Serine Assay Kit to determine serine concentrations in the supernatant.
-
Alternatively, analyze the samples using LC-MS for precise quantification.
-
-
Data Analysis:
-
Normalize the serine levels to the total protein concentration of the cell lysate.
-
Compare the serine levels in this compound-treated cells to the vehicle-treated control cells.
-
Caption: Workflow for measuring cellular serine levels after this compound treatment.
Application in Neurological Disorder Models
The protocols described above can be adapted for use in various in vitro and in vivo models of neurological disorders.
-
Alzheimer's Disease: Investigate the effect of this compound on amyloid-beta and tau pathology in cellular and animal models. Aberrant serine metabolism has been linked to cognitive deficits in Alzheimer's disease models.[2][17]
-
Parkinson's Disease: Examine the impact of PHGDH inhibition on dopaminergic neuron survival and motor function in models of Parkinson's disease.[3][18][19] Studies have shown disruptions in amino acid metabolism, including serine, in Parkinson's disease patients.[20]
-
Huntington's Disease: Assess the therapeutic potential of this compound in mitigating neuronal cell death and metabolic dysfunction in Huntington's disease models.[5][21]
Conclusion
This compound is a valuable research tool for investigating the intricate role of serine metabolism in the central nervous system. The provided protocols offer a framework for researchers to explore the therapeutic potential of PHGDH inhibition in a range of neurological disorders. Further studies are warranted to fully elucidate the downstream effects of this compound on neuronal function and to validate its efficacy in preclinical models of neurodegeneration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Serine metabolism in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism in Huntington's disease: a major contributor to pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. abcam.com [abcam.com]
- 13. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit (Colorimetric) sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 14. L-Serine quantification by ELISA? It's now possible! - Immusmol [immusmol.com]
- 15. Lim & BioSystems [lbiosystems.co.kr]
- 16. The impact of physiological metabolite levels on serine uptake, synthesis and utilization in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 18. Blood D-serine levels correlate with aging and dopaminergic treatment in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Independent serum metabolomics approaches identify disrupted glutamic acid and serine metabolism in Parkinson’s disease patients. – Ingentium Magazine [magazine.ingentium.com]
- 21. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Z1609609733 Dosage for Animal Models
Disclaimer: Z1609609733 is a research compound identified as a non-covalent inhibitor of 3-Phosphoglycerate dehydrogenase (PHGDH).[1] Publicly available data on its in vivo dosage, pharmacokinetics, and specific experimental protocols in animal models is limited. Therefore, this guide provides a generalized framework for optimizing the dosage of this compound, based on its known mechanism of action and established principles of in vivo study design. The provided protocols and dosage ranges are illustrative and must be adapted based on empirical data obtained through rigorous dose-finding studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-covalent inhibitor of 3-Phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine synthesis pathway.[1] By inhibiting PHGDH, this compound blocks the de novo synthesis of serine, an amino acid crucial for cancer cell proliferation and metabolism.[1] This disruption of serine synthesis is the primary mechanism through which this compound is expected to exert its anti-cancer effects.
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: An appropriate starting dose for a novel compound like this compound in an animal model has not been established in published literature. A common approach is to begin with a dose estimated from its in vitro efficacy. This compound has an IC50 of 1.46 μM for PHGDH.[1] This in vitro concentration can be converted to an in vivo starting dose using allometric scaling, which takes into account the body surface area of the animal.[2][3] It is crucial to conduct a pilot dose-ranging study in a small cohort of animals to determine the maximum tolerated dose (MTD) before proceeding to larger efficacy studies.
Q3: How should I prepare and administer this compound?
A3: The formulation and route of administration can significantly impact the compound's efficacy and toxicity.[4][5] For a compound with unknown solubility and stability in vivo, it is advisable to start with a common vehicle such as a solution of DMSO and saline, or a suspension in a vehicle like 0.5% methylcellulose. The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's properties and the experimental design, and it's important to keep the administration volume consistent across all animals.[5]
Q4: What are the expected toxicities of this compound?
A4: As this compound targets a key metabolic pathway, potential toxicities could include weight loss, gastrointestinal issues, or effects on highly proliferative normal tissues. Close monitoring of animal health is essential, including daily body weight measurements, assessment of general appearance and behavior, and, if necessary, hematological and biochemical analysis of blood samples.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High toxicity and mortality at the initial dose | The starting dose is above the Maximum Tolerated Dose (MTD). | Immediately reduce the dose by 50-75% in the next experimental group.[6] Re-evaluate the allometric scaling calculations.[6] Conduct a formal dose-ranging study to determine the MTD.[6] |
| Lack of efficacy even at high doses | Poor bioavailability of the compound. Rapid metabolism and clearance. The animal model is not dependent on the PHGDH pathway. | Conduct pharmacokinetic (PK) studies to determine the compound's concentration in plasma and tumor tissue over time. Consider alternative routes of administration or more frequent dosing.[6] Confirm the expression and activity of PHGDH in your specific cancer model. |
| Significant variability in results between animals in the same group | Inconsistent formulation or administration technique. Biological variability among animals. | Ensure the compound is fully dissolved or homogeneously suspended in the vehicle before each administration. Standardize the administration procedure (e.g., time of day, gavage technique). Increase the number of animals per group to enhance statistical power.[6] |
| Unexpected behavioral changes in animals | Off-target effects of the compound. Central Nervous System (CNS) penetration. | Perform a comprehensive behavioral assessment. Measure the concentration of this compound in brain tissue.[6] |
Experimental Protocols
Protocol 1: Dose-Response Study of this compound in a Xenograft Mouse Model
1. Animal Model:
-
Athymic nude mice (6-8 weeks old).
-
Subcutaneously implant cancer cells known to have high PHGDH expression.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
2. Dose Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For each dose level, dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid vehicle-induced toxicity.
-
Prepare fresh formulations for each day of dosing.
3. Dosing Regimen:
-
Based on a preliminary MTD study, select a range of doses (e.g., 10, 30, and 100 mg/kg).
-
Include a vehicle control group (receiving the same formulation without this compound).
-
Administer the compound or vehicle once daily via oral gavage.
4. Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Record animal body weight daily.
-
Monitor for any clinical signs of toxicity.
5. Endpoint:
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers).
Hypothetical Dose-Response Data
| Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) | Observed Toxicities |
| Vehicle | 0 | +5 | None |
| 10 | 25 | +2 | None |
| 30 | 60 | -5 | Mild lethargy |
| 100 | 85 | -15 | Significant weight loss, lethargy |
Visualizations
Caption: this compound inhibits PHGDH, blocking serine synthesis and downstream cellular processes.
Caption: A logical workflow for optimizing the in vivo dosage of a novel compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using an animal model to predict the effective human dose for oral multiple sclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downstate.edu [downstate.edu]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Why is Z1609609733 not inhibiting cell growth?
This technical support center provides troubleshooting guidance for researchers using Z1609609733 who are not observing the expected inhibition of cell growth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound, also known as Compound 18, is a non-covalent inhibitor of 3-Phosphoglycerate dehydrogenase (PHGDH). Its primary mechanism of action is the inhibition of the serine synthesis pathway, which is crucial for cancer cell metabolism and proliferation. Therefore, this compound is expected to inhibit the growth of cancer cells.[1]
Q2: What is the reported IC50 for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound against PHGDH is 1.46 μM.[1] This value can serve as a benchmark for the expected effective concentration in your experiments, though cell-based IC50 values may vary depending on the cell line and experimental conditions.
Troubleshooting Guide: Why is this compound Not Inhibiting Cell Growth?
If you are not observing the expected anti-proliferative effects of this compound, there are several potential experimental factors to consider. This guide will walk you through a systematic approach to identify the issue.
Reagent Quality and Handling
The integrity of the compound is paramount for its activity.
-
Is the compound properly stored?
-
Refer to the manufacturer's instructions for the recommended storage conditions (e.g., temperature, light sensitivity, solvent). Improper storage can lead to degradation of the compound.
-
-
Has the compound undergone multiple freeze-thaw cycles?
-
Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freezing and thawing, which can degrade the compound.
-
-
Is the solvent appropriate and of high quality?
-
Ensure the solvent used to dissolve this compound is compatible and of high purity (e.g., DMSO, molecular biology grade). Contaminants in the solvent can interfere with the experiment.
-
-
What is the age of the compound?
-
Over time, compounds can degrade even with proper storage. If the compound is old, consider purchasing a new batch.
-
Experimental Protocol and Dosing
Minor variations in the experimental setup can significantly impact the outcome.
-
Is the concentration range appropriate?
-
While the enzymatic IC50 is 1.46 μM, the effective concentration for cell growth inhibition can be higher and is cell-line dependent. It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal concentration for your specific cell line.
-
-
Is the treatment duration sufficient?
-
The inhibitory effect of this compound on cell growth may not be immediate. The doubling time of your cell line should be considered when setting the treatment duration. A typical experiment might last for 24, 48, or 72 hours. It's possible that a longer incubation time is required to observe a significant effect.
-
-
Was the compound added correctly?
-
Ensure that the compound is well-mixed into the culture medium to achieve a homogenous concentration.
-
Cell Line-Specific Factors
The genetic and metabolic background of your chosen cell line is a critical determinant of its sensitivity to PHGDH inhibition.
-
Does the cell line rely on the de novo serine synthesis pathway?
-
This compound inhibits PHGDH, the first enzyme in the de novo serine synthesis pathway. Some cell lines may be less dependent on this pathway and can acquire serine and glycine (B1666218) from the culture medium.
-
-
What is the expression level of PHGDH in your cell line?
-
Cell lines with low or no expression of PHGDH will likely be insensitive to this compound. You can check the PHGDH expression level in your cell line using techniques like Western blotting or by consulting cancer cell line databases.
-
-
Is the culture medium supplemented with serine or glycine?
-
Standard cell culture media often contain serine and glycine. If your cells can readily uptake these amino acids from the medium, the inhibitory effect of this compound on de novo synthesis will be masked. Consider using a custom medium depleted of serine and glycine for your experiments.
-
Assay and Readout
The method used to assess cell viability can influence the results.
-
Is the chosen cell viability assay appropriate?
-
Different assays measure different aspects of cell health (e.g., metabolic activity, membrane integrity, DNA content). Ensure the assay you are using is suitable for your experimental goals and that the readout is not affected by the compound itself.
-
-
Is the seeding density optimized?
-
The initial number of cells seeded can affect their growth rate and response to treatment. An optimized seeding density ensures that cells are in the exponential growth phase during the treatment period.
-
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot the lack of this compound activity.
Dose-Response Experiment for Cell Viability
This protocol is designed to determine the effective concentration of this compound for inhibiting cell growth.
Materials:
-
Your cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
| Parameter | Recommendation |
| Cell Seeding Density | Optimized for exponential growth during the assay |
| This compound Concentration Range | 0.01 µM - 100 µM (logarithmic dilutions) |
| Treatment Duration | 24, 48, and 72 hours |
| Controls | Untreated cells, Vehicle (e.g., DMSO) control |
Visualizing the Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting why this compound may not be inhibiting cell growth.
A troubleshooting workflow for this compound experiments.
Signaling Pathway of this compound Action
This diagram illustrates the targeted signaling pathway of this compound.
The inhibitory action of this compound on the de novo serine synthesis pathway.
References
Adjusting experimental parameters for Z1609609733 studies
Welcome to the technical support center for Z1609609733, a novel and potent inhibitor of the MEK1/2 kinases. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and troubleshooting common issues encountered during the study of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) enzymes. By binding to a unique pocket on the MEK protein, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (extracellular signal-regulated kinases), key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers.
Q2: What is the recommended starting concentration for in vitro cell-based assays?
A2: For initial experiments, we recommend a concentration range of 1 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific endpoint being measured. We advise performing a dose-response curve to determine the IC50 value in your system of interest.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving it in DMSO to create a 10 mM stock solution. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, please refer to the specific formulation and vehicle recommendations in the product datasheet.
Q4: Is this compound selective for MEK1/2?
A4: Yes, this compound exhibits high selectivity for MEK1 and MEK2 over other kinases. Comprehensive kinase profiling has demonstrated minimal off-target activity at concentrations effective for MEK1/2 inhibition. For detailed selectivity data, please refer to the supplementary information provided with the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays | Cell line variability or passage number. | Ensure consistent cell passage number and growth conditions. Regularly perform cell line authentication. |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Verify pipette calibration. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| No inhibition of ERK phosphorylation observed in Western blot | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Poor antibody quality. | Use a validated antibody for phosphorylated ERK (p-ERK) and total ERK. Include positive and negative controls. | |
| High basal pathway activation. | Serum-starve cells prior to treatment to reduce basal ERK phosphorylation. | |
| Unexpected off-target effects | Drug concentration is too high. | Use the lowest effective concentration of this compound based on your dose-response studies. |
| Cell line-specific effects. | Characterize the genetic background of your cell line to identify potential sensitivities. | |
| Contamination of the compound. | Ensure proper storage and handling of the compound to prevent degradation or contamination. |
Experimental Protocols
Western Blotting for p-ERK Inhibition
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor such as EGF (100 ng/mL) or PMA (100 nM) for 15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Quantitative Data Summary
| Parameter | Cell Line A | Cell Line B | Cell Line C |
| IC50 (nM) for Cell Viability | 15.2 | 8.7 | 120.5 |
| IC50 (nM) for p-ERK Inhibition | 5.8 | 2.1 | 45.3 |
| Optimal Incubation Time (p-ERK) | 2 hours | 2 hours | 4 hours |
Visualizations
Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.
Caption: A logical approach to troubleshooting inconsistent experimental results.
Validation & Comparative
A Comparative Guide to PHGDH Inhibitors: Validating the Efficacy of Z1609609733
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel 3-Phosphoglycerate Dehydrogenase (PHGDH) inhibitor, Z1609609733, with other established alternatives. The content is supported by experimental data and detailed protocols to assist researchers in evaluating the inhibitory effects of these compounds.
Introduction to PHGDH Inhibition
3-Phosphoglycerate Dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway.[1] This pathway is upregulated in various cancers, including melanoma, breast, and colon cancer, to support rapid cell proliferation and survival.[1] Consequently, inhibiting PHGDH has emerged as a promising therapeutic strategy in oncology.[1][2] This guide focuses on validating the inhibitory effect of this compound, a non-covalent PHGDH inhibitor, by comparing its performance against other known inhibitors.[3]
Comparative Performance of PHGDH Inhibitors
The following tables summarize the in vitro and cellular efficacy of this compound and a selection of alternative PHGDH inhibitors.
In Vitro Enzymatic Inhibition
| Inhibitor | Chemical Class | IC50 (µM) | Ki (µM) | Mode of Inhibition | Citation(s) |
| This compound | Indole amide | 1.46 | Not Reported | Non-covalent | [3] |
| NCT-503 | Piperazine-1-carbothioamide | 2.5 ± 0.6 | Not Reported | Non-competitive with 3-PG and NAD+ | [4] |
| CBR-5884 | Thiophene Derivative | 33 ± 12 | 50 ± 20 (non-competitive with 3-PG), 50 ± 3 (non-competitive with NAD+) | Non-competitive, time-dependent | [5] |
| BI-4924 | Not Specified | 0.003 | Not Reported | NADH/NAD+-competitive | [6][7] |
| Oridonin | ent-kaurane Diterpenoid | 0.48 ± 0.02 | Not Reported | Allosteric, covalent | [8][9][10] |
Cellular Activity
| Inhibitor | Cell Line | EC50 (µM) | Assay Conditions | Citation(s) |
| This compound | Not Reported | Not Reported | Not Reported | |
| NCT-503 | MDA-MB-468 | 8 - 16 | Not Specified | [4] |
| BT-20 | 8 - 16 | Not Specified | [4] | |
| CBR-5884 | PHGDH-high cell lines | Selectively toxic | Not Specified | [11] |
| BI-4924 | Not Reported | 2.2 (72h) | Inhibition of serine biosynthesis | [7] |
| Oridonin | HepG2 | 38.86 (24h), 24.90 (48h) | Cell viability | [12] |
Experimental Protocols
PHGDH Enzyme Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which reduces a probe to generate a colorimetric signal.
Materials:
-
PHGDH Assay Buffer
-
PHGDH Substrate (3-Phosphoglycerate)
-
PHGDH Developer
-
NADH Standard
-
Recombinant PHGDH enzyme
-
96-well clear plate
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold PHGDH Assay Buffer. Centrifuge to collect the supernatant.
-
NADH Standard Curve: Prepare a dilution series of the NADH Standard in PHGDH Assay Buffer to generate a standard curve (e.g., 0, 2.5, 5.0, 7.5, 10, 12.5 nmol/well).
-
Reaction Mix: For each reaction, prepare a master mix containing PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other inhibitors in the appropriate solvent (e.g., DMSO).
-
Assay:
-
Add a fixed amount of recombinant PHGDH enzyme to each well.
-
Add the various concentrations of the inhibitors to the respective wells.
-
Add the Reaction Mix to initiate the reaction.
-
For background control, add a reaction mix without the PHGDH substrate.
-
-
Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Data Analysis: Calculate the rate of NADH production from the linear portion of the kinetic curve. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.
Materials:
-
PHGDH-expressing cells (e.g., MDA-MB-468)
-
Cell culture medium
-
This compound and other inhibitors
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-PHGDH antibody
-
Loading control antibody (e.g., GAPDH)
Procedure:
-
Cell Treatment: Culture PHGDH-expressing cells to 80-90% confluency. Treat the cells with the desired concentrations of this compound or other inhibitors (and a vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells using a method such as three freeze-thaw cycles.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-PHGDH antibody.
-
-
Data Analysis: Quantify the band intensities for PHGDH at each temperature. Plot the percentage of soluble PHGDH relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of an inhibitor indicates target engagement.
Visualizing Key Processes and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. BI-4924 | a selective and potent PHGDH inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Z1609609733 and Other PHGDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The metabolic enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) has emerged as a critical target in oncology due to its pivotal role in the de novo serine biosynthesis pathway, which is frequently upregulated in various cancers to support rapid proliferation. Z1609609733, also known as Compound 18, is a notable non-covalent inhibitor of PHGDH. This guide provides an objective comparison of this compound with other well-characterized PHGDH inhibitors, supported by experimental data to inform research and drug development efforts.
Quantitative Comparison of PHGDH Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of other prominent PHGDH inhibitors. This data facilitates a direct comparison of their potency and cellular efficacy.
| Inhibitor | Chemical Class | In Vitro IC50 (μM) | Cell-Based EC50 (μM) | Binding Affinity (Kd, μM) | Mode of Inhibition | Key Cell Line(s) Tested |
| This compound (Compound 18) | Indole (B1671886) amide | 1.46[1] | 5.9 - 6.0 | Not Reported | Non-covalent | HCC-70, BT-20[2] |
| NCT-503 | Piperazine-1-carbothioamide | 2.5[3] | 8 - 16[3] | Not Reported | Non-competitive with 3-PG and NAD+[3] | MDA-MB-468, BT-20, HCC70[3] |
| CBR-5884 | Thiophene derivative | 33[3] | ~30 (serine synthesis inhibition)[3] | Not Reported | Non-competitive[3] | Melanoma, Breast Cancer[3] |
| Oridonin | ent-kaurane Diterpenoid | 0.48[3] | 2.49 | Not Reported | Covalent | MDA-MB-468 |
| BI-4916 | Not specified | Not Reported (Prodrug of BI-4924) | 18.24 | Not Reported | Not Reported | MDA-MB-468 |
| D8 | Not specified | 2.8 | Not Reported | 2.33 | Binds to NAD+ pocket | MDA-MB-468, PC9 |
In Vivo Efficacy
While this compound is part of a potent indole amide series, its ester prodrugs, which show improved cellular potency, are unfortunately labile to plasma hydrolysis, rendering them unsuitable for in vivo studies.[1] Consequently, there is currently no reported in vivo efficacy data for this compound.
In contrast, other inhibitors have been evaluated in preclinical animal models:
-
NCT-503: Has demonstrated the ability to reduce the growth of PHGDH-dependent breast tumor xenografts.
-
D8: Has shown evident antitumor efficacy in a PC9 xenograft mouse model and possesses excellent in vivo pharmacokinetic properties, with an oral bioavailability (F) of 82.0%.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: The role of PHGDH in the serine biosynthesis pathway and its inhibition.
Caption: General experimental workflow for a PHGDH enzyme activity assay.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation.
In Vitro PHGDH Enzyme Activity Assay (IC50 Determination)
This assay quantifies the inhibitory potency of a compound against the PHGDH enzyme.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl (pH ~8.0), EDTA, NAD+, resazurin (B115843), and diaphorase.
-
Enzyme and Inhibitor Incubation: Recombinant human PHGDH enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate (3-PG).
-
Signal Detection: The activity of PHGDH leads to the production of NADH, which in turn reduces resazurin to the fluorescent resorufin, catalyzed by diaphorase. The fluorescence is monitored over time using a plate reader.
-
Data Analysis: The initial reaction rates at each inhibitor concentration are calculated. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable pharmacological model.
Cellular Proliferation Assay (EC50 Determination)
This assay assesses the effect of PHGDH inhibitors on the growth of cancer cells, particularly those dependent on de novo serine synthesis.
-
Cell Seeding: Cancer cells known to overexpress PHGDH (e.g., MDA-MB-468, HCC-70) are seeded in 96-well plates and allowed to adhere.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the PHGDH inhibitor.
-
Incubation: The cells are incubated for a period of 72 hours to allow for effects on proliferation.
-
Viability Assessment: Cell viability is measured using a standard method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: The half-maximal effective concentration (EC50), the concentration at which the inhibitor shows 50% of its maximal effect on cell proliferation, is calculated from the dose-response curve.
Conclusion
This compound (Compound 18) is a potent non-covalent inhibitor of PHGDH with low micromolar efficacy in both enzymatic and cellular assays.[1][2] It belongs to the indole amide class of inhibitors which are known for their high potency.[1] While direct binding affinity and in vivo efficacy data for this compound are not yet available, its performance in vitro is comparable to or exceeds that of other well-known inhibitors like NCT-503 and CBR-5884 in certain aspects. The lack of suitability of its current prodrugs for in vivo studies highlights an area for further medicinal chemistry optimization.[1] In contrast, inhibitors like D8 have demonstrated promising in vivo activity, setting a benchmark for the continued development of PHGDH-targeting cancer therapeutics. This comparative guide underscores the potential of this compound as a valuable research tool and a lead compound for the development of novel anticancer agents targeting serine metabolism.
References
- 1. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells. [vivo.weill.cornell.edu]
- 3. Discovery of Novel Drug-like PHGDH Inhibitors to Disrupt Serine Biosynthesis for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Serine Synthesis Inhibition: Z1609609733 vs. NCT-503
For researchers, scientists, and drug development professionals, the targeting of metabolic pathways in cancer has opened new avenues for therapeutic intervention. One such critical pathway is the de novo synthesis of the amino acid serine, which is essential for cancer cell proliferation, nucleotide synthesis, and redox balance. The enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, making it a prime target for inhibition. This guide provides an objective comparison of two prominent PHGDH inhibitors, Z1609609733 and NCT-503, supported by experimental data to aid in the selection of the appropriate tool compound for research.
This comparison guide delves into the specifics of this compound (also known as Compound 18) and NCT-503, focusing on their inhibitory potency, cellular effects, and the experimental frameworks used to evaluate them.
Quantitative Performance: A Comparative Analysis
The efficacy of a pharmacological inhibitor is fundamentally defined by its potency. The following tables summarize the key quantitative data for this compound and NCT-503, providing a direct comparison of their performance in both enzymatic and cellular assays.
| Inhibitor | Target | In Vitro IC50 | Mechanism of Action |
| This compound | PHGDH | 1.46 µM[1] | Non-covalent |
| NCT-503 | PHGDH | 2.5 µM[2][3][4] | Non-competitive with respect to 3-PG and NAD+[5] |
Table 1: In Vitro Inhibitory Potency and Mechanism. The half-maximal inhibitory concentration (IC50) against purified PHGDH enzyme demonstrates that this compound is slightly more potent in a direct enzymatic assay. NCT-503's non-competitive mechanism of inhibition suggests it does not compete with the enzyme's natural substrates.
A direct comparison of the anti-proliferative effects of both inhibitors was conducted in breast cancer cell lines under different media conditions. The results highlight the dependency of cancer cells on de novo serine synthesis.
| Cell Line | Condition | This compound (Compound 18) IC50 | NCT-503 IC50 |
| HCC-70 | Serine/Glycine-Free | 6.0 µM[6] | 18.2 µM[6] |
| HCC-70 | Complete Medium | 7.6 µM[6] | 28.2 µM[6] |
| BT-20 | Serine/Glycine-Free | 5.9 µM[6] | 10.4 µM[6] |
| BT-20 | Complete Medium | 10.6 µM[6] | 18.4 µM[6] |
Table 2: Comparative Cellular Anti-Proliferative IC50 Values. This data, from a head-to-head study, indicates that this compound is a more potent inhibitor of cell proliferation in these cell lines, both in the absence and presence of exogenous serine and glycine. The increased IC50 values in complete medium for both compounds underscore the ability of cancer cells to utilize extracellular serine, partially bypassing the effect of PHGDH inhibition.
Further studies have established the cellular efficacy of NCT-503 in various cancer cell lines, demonstrating its selective toxicity towards cells dependent on PHGDH.
| Cell Line | PHGDH Status | NCT-503 EC50 |
| MDA-MB-468 | Dependent | 8-16 µM[5][7] |
| BT-20 | Dependent | 8-16 µM[5] |
| HCC70 | Dependent | 8-16 µM[5] |
| HT1080 | Dependent | 8-16 µM[5] |
| MT-3 | Dependent | 8-16 µM[5] |
| MDA-MB-231 | Independent | 6-10 fold higher than dependent lines[5] |
| ZR-75-1 | Independent | No Toxicity[5] |
| SK-MEL-2 | Independent | No Toxicity[5] |
Table 3: Cellular Efficacy (EC50) of NCT-503 in a Panel of Cancer Cell Lines. The half-maximal effective concentration (EC50) values demonstrate that NCT-503 is selectively toxic to cancer cell lines that overexpress and are dependent on PHGDH for serine synthesis.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. PHGDH arginine methylation by PRMT1 promotes serine synthesis and represents a therapeutic vulnerability in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Cancer Effects of PHGDH Inhibitor Z1609609733
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the anti-cancer effects of Z1609609733, a non-covalent inhibitor of 3-Phosphoglycerate dehydrogenase (PHGDH), in comparison with other known PHGDH inhibitors. The information is intended for an audience with a background in cancer biology and drug development.
This compound targets the serine biosynthesis pathway, a critical metabolic route for cancer cell proliferation. It acts as a non-covalent inhibitor of PHGDH with an IC50 of 1.46 μM, leading to the inhibition of serine synthesis and a subsequent halt in cancer cell proliferation.[1] This guide presents available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to offer an objective comparison of this compound's performance against other inhibitors of the same target.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and comparable PHGDH inhibitors across various cancer cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro IC50 Values of PHGDH Inhibitors in Human Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| This compound | - | - | 1.46 (enzymatic) | [1] |
| NCT-503 | Breast Cancer | MDA-MB-468 | 20.2 ± 2.8 | |
| Breast Cancer | MDA-MB-231 | 76.6 ± 3.2 | ||
| Breast Cancer | Hs 578T | 93.4 ± 14.0 | ||
| Lung Cancer | A549 | 16.44 | ||
| CBR-5884 | Melanoma, Breast Cancer | - | 33 |
In Vivo Efficacy:
While in vivo studies have been conducted for some PHGDH inhibitors, demonstrating tumor growth inhibition in xenograft models, specific in vivo efficacy data for this compound is not publicly available at the time of this guide's compilation. For instance, NCT-503 has been shown to reduce tumor growth in a breast cancer xenograft model using MDA-MB-468 cells.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PHGDH inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations are distinguished based on their fluorescence:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental frameworks.
Caption: Serine Biosynthesis Pathway and the inhibitory action of this compound on PHGDH.
Caption: General experimental workflow for in vitro anti-cancer drug screening.
References
Comparative Analysis of PHGDH Inhibitors: Z1609609733 vs. CBR-5884
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two prominent inhibitors of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in cancer metabolism.
This guide provides a comprehensive, data-supported comparison of Z1609609733 and CBR-5884, two small molecule inhibitors targeting 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a metabolic route frequently upregulated in various cancers to support rapid proliferation.[1][2][3] Both molecules have emerged as critical tools for studying cancer metabolism and as potential starting points for novel therapeutic strategies.
At a Glance: Key Differences
| Feature | This compound (Compound 18) | CBR-5884 |
| Target | 3-Phosphoglycerate dehydrogenase (PHGDH) | 3-Phosphoglycerate dehydrogenase (PHGDH) |
| IC50 | 1.46 µM[4] | 33 µM[5][6] |
| Mechanism of Action | Non-covalent, binds to the NAD+ pocket of PHGDH[7][8][9] | Noncompetitive, time-dependent inhibition, disrupts PHGDH oligomerization[6] |
| Potency | High | Moderate |
| Reported Effects | Significantly inhibits serine synthesis, abrogates cancer cell proliferation in serine-free media[4][7][8] | Selectively toxic to cancer cell lines with high serine biosynthetic activity, inhibits de novo serine synthesis[5][10] |
Biochemical and Cellular Performance
This compound, an indole (B1671886) amide derivative, demonstrates significantly higher potency in enzymatic assays compared to CBR-5884, with an IC50 value of 1.46 µM versus 33 µM for CBR-5884.[4][5][6] This suggests that this compound can achieve a similar level of PHGDH inhibition at a much lower concentration.
The mechanisms by which these two inhibitors engage their target also differ. This compound is a non-covalent inhibitor that binds to the NAD+ pocket of PHGDH, a well-defined mechanism of action established through X-ray crystallography.[7][8][9] In contrast, CBR-5884 acts as a noncompetitive inhibitor with a time-dependent onset of inhibition and has been shown to disrupt the oligomeric state of the PHGDH enzyme.[6]
In cellular contexts, both compounds effectively inhibit de novo serine synthesis. Studies have shown that this compound can completely abrogate the proliferation of cancer cells cultured in serine-depleted media.[4][8] Similarly, CBR-5884 is selectively toxic to cancer cell lines that exhibit high levels of serine biosynthetic activity, demonstrating its on-target effect.[5][10]
Signaling Pathway and Experimental Workflow
The serine biosynthesis pathway, initiated by PHGDH, plays a crucial role in providing the necessary building blocks for cancer cell proliferation. The pathway diverts the glycolytic intermediate 3-phosphoglycerate towards the synthesis of serine, which is then utilized in various anabolic processes, including nucleotide and protein synthesis.
A typical experimental workflow to evaluate the efficacy of these inhibitors involves treating cancer cell lines with varying concentrations of the compounds and assessing their impact on cell viability and serine synthesis.
Experimental Protocols
PHGDH Enzymatic Assay (General Protocol):
The inhibitory activity of this compound and CBR-5884 against PHGDH can be determined using a coupled enzymatic assay. The reaction measures the rate of NADH production, which is monitored by the increase in absorbance at 340 nm.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 1 mM DTT).
-
Enzyme and Substrate: Add recombinant human PHGDH enzyme and its substrate, 3-phosphoglycerate, to the reaction mixture.
-
Cofactor: Include the cofactor NAD+ in the mixture.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or CBR-5884) dissolved in a suitable solvent (e.g., DMSO).
-
Initiation and Measurement: Initiate the reaction and measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Serine Synthesis Assay (Stable Isotope Tracing):
This method quantifies the rate of de novo serine synthesis in cells by tracing the incorporation of a labeled glucose precursor into serine.
-
Cell Culture: Culture cancer cells with high PHGDH expression in appropriate media.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of this compound or CBR-5884 for a specified duration.
-
Labeled Media: Replace the culture media with media containing a stable isotope-labeled glucose (e.g., [U-13C6]-glucose).
-
Metabolite Extraction: After a defined incubation period, quench cellular metabolism and extract intracellular metabolites.
-
LC-MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to measure the fractional labeling of serine from the labeled glucose.
-
Data Analysis: Calculate the percentage of newly synthesized serine and compare the values between treated and untreated cells to determine the extent of inhibition.
Cell Proliferation Assay:
This assay measures the effect of the inhibitors on cancer cell growth.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.
-
Inhibitor Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound or CBR-5884. It is often informative to perform this assay in both serine-replete and serine-depleted media.
-
Incubation: Incubate the plates for a period of 3-5 days.
-
Viability Measurement: Assess cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Normalize the viability data to untreated controls and calculate the GI50 (concentration for 50% growth inhibition) values.
Conclusion
Both this compound and CBR-5884 are valuable chemical probes for investigating the role of the serine biosynthesis pathway in cancer. This compound stands out for its superior potency and well-defined binding mode, making it a more suitable candidate for further preclinical and clinical development.[7][8] CBR-5884, as one of the earlier described PHGDH inhibitors, has been instrumental in validating PHGDH as a therapeutic target. The choice between these inhibitors will depend on the specific experimental context, with this compound being preferable for studies requiring high on-target potency. Future research will likely focus on optimizing the pharmacokinetic properties of these and other novel PHGDH inhibitors to translate their potent in vitro activity into effective in vivo anti-tumor efficacy.
References
- 1. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 2. researchgate.net [researchgate.net]
- 3. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells (Journal Article) | OSTI.GOV [osti.gov]
- 8. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
Independent Verification of Z1609609733's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 3-Phosphoglycerate (B1209933) Dehydrogenase (PHGDH) inhibitor Z1609609733 and its alternatives. The information presented is collated from publicly available experimental data to assist researchers in evaluating its mechanism of action and performance against other known inhibitors of the serine biosynthesis pathway.
Introduction to this compound
This compound, also known as Compound 18, is a non-covalent inhibitor of 3-Phosphoglycerate dehydrogenase (PHGDH).[1] As the first and rate-limiting enzyme in the de novo serine biosynthesis pathway, PHGDH is a critical component in the metabolic reprogramming of cancer cells, supporting their rapid proliferation and survival.[2] this compound, an indole (B1671886) amide, has been shown to inhibit PHGDH with an IC50 of 1.46 μM and significantly impedes serine synthesis and cancer cell proliferation.[1] This guide compares this compound with other notable PHGDH inhibitors: NCT-503, CBR-5884, PKUMDL-WQ-2101, and BI-4916.
Quantitative Comparison of PHGDH Inhibitors
The following tables summarize the in vitro efficacy of this compound and its alternatives. It is important to note that the data is compiled from various sources and experimental conditions may differ.
Table 1: In Vitro Enzymatic Inhibition (IC50)
| Inhibitor | Chemical Class | IC50 (µM) | Mechanism of Action | Reference(s) |
| This compound (Compound 18) | Indole amide | 1.46 | NAD+ competitive | [1] |
| NCT-503 | Thiourea | 2.5 | Non-competitive | [3][4][5] |
| CBR-5884 | Thiophene derivative | 33 | Non-competitive | [6][7] |
| PKUMDL-WQ-2101 | - | 34.8 | Allosteric | [8][9][10] |
| BI-4924 (active form of BI-4916) | - | 0.002 | NADH/NAD+ competitive | [11][12] |
Table 2: Cellular Activity (EC50) in Cancer Cell Lines
| Inhibitor | Cell Line | EC50 (µM) | Assay Type | Reference(s) |
| NCT-503 | MDA-MB-468, BT-20, HCC70, HT1080, MT-3 | 8 - 16 | Cell Viability | [3][5] |
| NCT-503 | MDA-MB-468 | 8 | Cytotoxicity | [4] |
| NCT-503 | MDA-MB-468 | 20.2 ± 2.8 | Cytotoxicity | [13] |
| PKUMDL-WQ-2101 | MDA-MB-468 | 7.70 | Cell Viability | [8][9] |
| PKUMDL-WQ-2101 | HCC70 | 10.8 | Cell Viability | [8][9] |
Signaling Pathway and Experimental Workflow
Serine Biosynthesis Pathway
The diagram below illustrates the de novo serine biosynthesis pathway, highlighting the role of PHGDH as the initial and rate-limiting step. Inhibition of PHGDH blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby disrupting the downstream synthesis of serine and its contribution to cancer cell metabolism.
Caption: Inhibition of PHGDH by this compound and alternatives.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a general workflow for comparing the efficacy of different PHGDH inhibitors.
Caption: Workflow for comparing PHGDH inhibitor efficacy.
Experimental Protocols
PHGDH Enzymatic Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of PHGDH. The production of NADH, a product of the PHGDH-catalyzed reaction, is monitored spectrophotometrically.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, DTT, NAD+, and purified recombinant human PHGDH enzyme.
-
Inhibitor Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the PHGDH enzyme in the reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, 3-phosphoglycerate.
-
Data Acquisition: The rate of NADH production is measured by monitoring the increase in absorbance at 340 nm over time using a plate reader.
-
IC50 Determination: The initial reaction rates at each inhibitor concentration are calculated and plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.
Note: This is a generalized protocol. For specific details of the assay used for this compound, refer to Mullarky E, et al. Bioorg Med Chem Lett. 2019.[14]
Cell Viability/Proliferation Assay (General Protocol)
This assay assesses the effect of PHGDH inhibitors on the growth and viability of cancer cells.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay kit (e.g., CellTiter-Glo®, MTS assay).
-
EC50 Determination: The viability data is normalized to untreated control cells, and the half-maximal effective concentration (EC50) is determined by plotting cell viability against inhibitor concentration.
De Novo Serine Synthesis Assay (13C-Glucose Tracing)
This assay directly measures the inhibition of serine synthesis in cells.
-
Cell Culture and Treatment: Cancer cells are cultured and treated with the PHGDH inhibitor.
-
Isotope Labeling: The culture medium is replaced with a medium containing a stable isotope-labeled glucose (e.g., 13C6-glucose).
-
Metabolite Extraction: After a defined incubation period, intracellular metabolites are extracted.
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to measure the incorporation of the 13C label into serine and other metabolites.
-
Data Analysis: The fractional labeling of serine from glucose is calculated to determine the extent of inhibition of the de novo serine synthesis pathway.
Conclusion
This compound is a potent inhibitor of PHGDH, a key enzyme in cancer cell metabolism. The provided data and protocols offer a framework for the independent verification of its mechanism of action and for its comparison with other PHGDH inhibitors. The choice of inhibitor for further research and development will depend on a comprehensive evaluation of potency, selectivity, cellular activity, and pharmacokinetic properties. The diagrams and structured data in this guide are intended to facilitate this comparative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. WQ-2101 | PHGDH inhibitor | Probechem Biochemicals [probechem.com]
- 11. BI-4916 | PHGDH inhibitor | Probechem Biochemicals [probechem.com]
- 12. PHGDH (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Osimertinib vs. Standard-of-Care EGFR TKIs in First-Line Treatment of EGFR-Mutated NSCLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), Osimertinib, against the first-generation standard-of-care TKIs, Gefitinib (B1684475) and Erlotinib (B232). The focus of this comparison is the first-line treatment of patients with non-small cell lung cancer (NSCLC) harboring EGFR sensitizing mutations (exon 19 deletions or L858R). The information is supported by preclinical and clinical data to inform research and drug development decisions.
Executive Summary
Osimertinib, a third-generation EGFR TKI, has demonstrated superior efficacy over first-generation TKIs like Gefitinib and Erlotinib in the first-line treatment of EGFR-mutated advanced NSCLC.[1] A key advantage of Osimertinib is its potent and selective inhibition of both EGFR-sensitizing and T790M resistance mutations, while sparing wild-type EGFR.[2] This selectivity profile translates into improved clinical outcomes, including significantly longer progression-free survival (PFS) and overall survival (OS), as demonstrated in the pivotal FLAURA Phase III clinical trial.[3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key preclinical and clinical data comparing Osimertinib with first-generation EGFR TKIs.
Table 1: Preclinical Inhibitory Potency (IC50, nM)
| Cell Line | EGFR Mutation Status | Gefitinib/Erlotinib (nM) | Osimertinib (nM) |
| PC-9 | Exon 19 deletion | ~10-20 | ~10-20 |
| HCC827 | Exon 19 deletion | ~10 | ~10-15 |
| H1975 | L858R + T790M | >5000 | ~15-25 |
| PC-9/GR | Exon 19 del + T790M | >4000 | ~13 |
| Data compiled from publicly available preclinical studies. Actual values may vary between experiments.[1] |
Table 2: Clinical Efficacy in First-Line EGFR-Mutant NSCLC (FLAURA Trial)
| Endpoint | Osimertinib | Gefitinib or Erlotinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64 - 1.00) | 0.046 |
| Objective Response Rate (ORR) | 80% | 76% | - | 0.23 |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
| Data from the FLAURA Phase III clinical trial in treatment-naïve patients with EGFR-mutated advanced NSCLC.[1][3][4] |
Table 3: Safety Profile Comparison (Grade ≥3 Adverse Events)
| Adverse Event | Osimertinib (%) | Gefitinib or Erlotinib (%) |
| Rash or acne | 1 | 7 |
| Diarrhea | 2 | 2 |
| Interstitial lung disease | <1 | <1 |
| QT prolongation | <1 | 0 |
| Data from the FLAURA trial, representing the percentage of patients experiencing grade 3 or higher adverse events.[1] |
Mechanism of Action
Both Osimertinib and first-generation TKIs inhibit the EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme.[1] Activated EGFR triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2]
Gefitinib and Erlotinib are reversible TKIs effective against sensitizing EGFR mutations. However, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M mutation.[5]
Osimertinib is a third-generation, irreversible TKI designed to be effective against both sensitizing and T790M resistance mutations.[2] It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to potent and sustained inhibition.[6] Furthermore, preclinical studies have shown that Osimertinib has greater penetration of the blood-brain barrier compared to first-generation TKIs, suggesting improved efficacy against central nervous system (CNS) metastases.[7]
EGFR signaling pathway and points of TKI inhibition.
Experimental Protocols
In Vitro: Kinase and Cell Viability Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR TKIs against cell lines with various EGFR mutation statuses.
Methodology:
-
Cell Culture: Human NSCLC cell lines (e.g., PC-9, HCC827, H1975) are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of the TKI (Osimertinib, Gefitinib, or Erlotinib) for a specified period (e.g., 72 hours).
-
Viability Assay (MTS/MTT): Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT). The absorbance is measured, which correlates with the number of viable cells.
-
Data Analysis: The percentage of cell viability relative to an untreated control is calculated. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Kinase Assay (for direct enzyme inhibition):
-
Reaction Setup: Purified EGFR enzyme is incubated with a fluorescent peptide substrate and ATP in a multi-well plate.
-
Inhibitor Addition: Serial dilutions of the TKIs are added to the reaction wells.
-
Signal Detection: The kinase reaction is monitored by measuring the increase in fluorescence over time using a plate reader.
-
IC50 Calculation: The initial reaction velocity is determined, and IC50 values are calculated by plotting the percent inhibition against the drug concentration.[8]
Workflow for in vitro comparison of EGFR inhibitors.
In Vivo: Mouse Xenograft Models
Objective: To evaluate the anti-tumor activity of EGFR TKIs in a living organism.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with human NSCLC cells (e.g., PC-9) to establish tumors. For brain metastasis models, cells engineered to express luciferase (e.g., PC9_Luc) are used.[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive daily oral doses of the TKI (e.g., Osimertinib 5 mg/kg) or a vehicle control.[5]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. For brain metastasis models, tumor growth is monitored by measuring bioluminescence signals.[7] Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the control group. Survival curves may also be generated.[5]
Clinical: The FLAURA Trial Design
Objective: To compare the efficacy and safety of Osimertinib with standard-of-care (SoC) EGFR-TKI (Gefitinib or Erlotinib) as a first-line treatment for patients with EGFR-mutated advanced NSCLC.
Study Design:
-
Phase: III, randomized, double-blind, multicenter study.[9]
-
Patient Population: 556 patients with previously untreated, locally advanced or metastatic NSCLC with confirmed EGFR exon 19 deletion or L858R mutation.[9][10]
-
Randomization: Patients were randomized 1:1 to receive either:
-
Osimertinib (80 mg, once daily)
-
SoC EGFR-TKI (Gefitinib 250 mg or Erlotinib 150 mg, once daily)[10]
-
-
Stratification Factors: EGFR mutation status (exon 19 deletion vs. L858R) and race (Asian vs. non-Asian).[10]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.[9]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DoR), safety, and quality of life.[11]
-
Treatment Duration: Continued until disease progression, unacceptable toxicity, or withdrawal of consent.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 4. EGFR-mutated advanced non-small cell lung cancer: new era of systemic therapy towards new standards of care | springermedizin.de [springermedizin.de]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Osimertinib versus standard-of-care EGFR-TKI as first-line treatment for EGFRm advanced NSCLC: FLAURA Japanese subset - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Patient-reported outcomes from FLAURA: Osimertinib versus erlotinib or gefitinib in patients with EGFR-mutated advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Myeloperoxidase Inhibitors: PF-06282999, Verdiperstat, and Mitiperstat
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) has emerged as a critical therapeutic target in a range of inflammatory and cardiovascular diseases. This enzyme, predominantly found in neutrophils, catalyzes the formation of reactive oxygen species, contributing to tissue damage in various pathological conditions. This guide provides a head-to-head comparison of three clinical-stage MPO inhibitors: PF-06282999, verdiperstat (B1683814), and mitiperstat, presenting key experimental data to inform research and development decisions.
Mechanism of Action and In Vitro Potency
All three compounds are irreversible, mechanism-based inhibitors of myeloperoxidase. Their primary function is to covalently bind to the enzyme, leading to its inactivation and a subsequent reduction in the production of pro-inflammatory hypochlorous acid.
The in vitro potency and selectivity of these inhibitors are summarized in the table below. Mitiperstat demonstrates the highest potency against MPO, with an IC50 in the nanomolar range. Verdiperstat is also highly potent, while PF-06282999 shows an IC50 in the low micromolar range in a human whole blood assay. Notably, both verdiperstat and PF-06282999 are reported to have high selectivity for MPO over the related enzyme, thyroid peroxidase (TPO), a critical consideration for minimizing off-target effects.
| Compound | Target | IC50/EC50 | Selectivity vs. TPO | Reference |
| PF-06282999 | Myeloperoxidase (MPO) | 1.9 µM (human whole blood assay) | High selectivity | [1] |
| Verdiperstat | Myeloperoxidase (MPO) | 630 nM | 14-fold more potent for MPO | [2] |
| Mitiperstat | Myeloperoxidase (MPO) | 1.5 nM | IC50 for TPO: 0.69 µM |
Pharmacokinetic Properties
A summary of the available pharmacokinetic data for each inhibitor is presented below. Mitiperstat has been characterized by rapid absorption and a long terminal half-life in humans. Pharmacokinetic data for PF-06282999 is primarily from preclinical studies, with human studies initiated. Detailed human pharmacokinetic parameters for verdiperstat are not as readily available in the public domain, though it is known to be brain-penetrant.
| Compound | Key Pharmacokinetic Parameters | Species | Reference |
| PF-06282999 | Good oral bioavailability (75-100% in preclinical models), low to moderate plasma clearance. Advanced to first-in-human studies. | Preclinical (mouse, rat, dog, monkey), Human | [1][3][4] |
| Verdiperstat | Brain-penetrant. | Human | [5] |
| Mitiperstat | Rapid absorption (Tmax ~1-2 h), long elimination half-life (50.2-57.8 h), dose-proportional exposure. | Human |
Clinical Trial Overview
The clinical development of these MPO inhibitors has focused on different therapeutic areas, with varying degrees of success. A summary of key clinical trial findings is provided below.
| Compound | Indication(s) | Key Clinical Trial Findings | Reference |
| PF-06282999 | Cardiovascular Diseases | Advanced to first-in-human pharmacokinetic and safety studies. | [6] |
| Verdiperstat | Multiple System Atrophy (MSA), Amyotrophic Lateral Sclerosis (ALS) | Phase 3 trial in MSA did not meet primary or key secondary efficacy endpoints. Also failed in a late-stage study for ALS. | [5][7][8][9] |
| Mitiperstat | Heart Failure with Preserved Ejection Fraction (HFpEF) | Phase 2a SATELLITE trial showed significant target engagement (MPO activity reduction). No significant improvement in primary efficacy endpoints, but a trend towards improvement in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score was observed. The trial was terminated early due to the COVID-19 pandemic. | [10][11] |
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of MPO inhibition.
Caption: Drug discovery workflow for MPO inhibitors.
Experimental Protocols
Human Myeloperoxidase (MPO) Inhibition Assay (Human Whole Blood)
This assay is designed to determine the potency of a test compound in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds (e.g., PF-06282999) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
MPO substrate (e.g., Amplex Red).
-
Hydrogen peroxide (H₂O₂).
-
96-well microplates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Dilute the test compound to various concentrations in the assay buffer.
-
In a 96-well plate, add the diluted test compounds to the human whole blood.
-
Stimulate the whole blood with LPS to induce MPO release from neutrophils and incubate for a specified period (e.g., 4 hours).
-
Following incubation, lyse the red blood cells using a lysis buffer.
-
Centrifuge the plate to pellet the cell debris and collect the supernatant containing MPO.
-
In a new plate, add the supernatant, MPO substrate (Amplex Red), and initiate the reaction by adding H₂O₂.
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of MPO inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
Human Thyroid Peroxidase (TPO) Inhibition Assay
This assay is crucial for assessing the selectivity of MPO inhibitors.
Materials:
-
Recombinant human TPO or microsomes from cells expressing human TPO.
-
Test compounds.
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
TPO substrate (e.g., Amplex UltraRed).
-
Hydrogen peroxide (H₂O₂).
-
96-well microplates (black plates are recommended for fluorescence assays).
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted test compounds, recombinant human TPO, and Amplex UltraRed substrate to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding a solution of H₂O₂.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of TPO inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Pharmacokinetics and Disposition of the Thiouracil Derivative PF-06282999, an Orally Bioavailable, Irreversible Inactivator of Myeloperoxidase Enzyme, Across Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Biohaven Provides Update On Phase 3 Trial And Multiple System Atrophy (MSA) Program [prnewswire.com]
- 6. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biohaven's Verdiperstat Falls Flat in Multiple System Atrophy - BioSpace [biospace.com]
- 8. neurologylive.com [neurologylive.com]
- 9. biopharmadive.com [biopharmadive.com]
- 10. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A rapid assay of human thyroid peroxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
Safety Operating Guide
Essential Safety and Handling Protocols for Unidentified Chemical Agent Z1609609733
Disclaimer: Extensive searches for a substance with the identifier "Z1609609733" did not yield a specific Safety Data Sheet (SDS) or any official handling documentation. The following information is a generalized protocol for handling potentially hazardous chemical agents in a laboratory setting. Researchers, scientists, and drug development professionals must obtain the substance-specific SDS to establish definitive safety procedures. The guidance provided herein is for illustrative purposes and should be adapted to the known hazards of the actual substance being handled.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimizing exposure to hazardous chemicals. The following table summarizes recommended PPE for handling a hypothetical hazardous chemical agent, based on general laboratory safety standards.
| PPE Category | Specification | Quantitative Data (Hypothetical) |
| Hand Protection | Nitrile or Neoprene Gloves (Double Gloving Recommended) | Breakthrough Time: > 480 minutes |
| Eye Protection | ANSI Z87.1 Compliant Safety Goggles or Full-Face Shield | N/A |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges | N/A |
| Protective Clothing | Chemical-resistant Lab Coat or Apron | N/A |
| Foot Protection | Closed-toe, non-slip shoes | N/A |
Experimental Protocols: Safe Handling Workflow
The following is a step-by-step guide for the safe handling of a potentially hazardous chemical agent during a typical laboratory experiment.
-
Preparation:
-
Review the Safety Data Sheet (SDS) for the specific chemical to understand its hazards.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations of the chemical within a certified chemical fume hood.
-
Use appropriate tools (e.g., spatulas, forceps) to avoid direct contact.
-
Keep all containers with the chemical sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Dispose of all contaminated waste in designated, labeled containers.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Caption: Workflow for Safe Chemical Handling.
Operational and Disposal Plans
A clear plan for managing spills and disposing of waste is essential for laboratory safety.
Spill Management:
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or involves a highly volatile substance, evacuate the laboratory and contact emergency services.
-
If the spill is small and manageable, proceed with cleanup.
-
-
Containment and Cleanup:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using a chemical spill kit (e.g., absorbent pads, sand).
-
Neutralize the spilled chemical if the SDS indicates a safe neutralization procedure.
-
Carefully collect the absorbed material and place it in a labeled, sealed waste container.
-
-
Decontamination:
-
Clean the spill area with an appropriate decontaminating agent as recommended by the SDS.
-
Dispose of all cleanup materials as hazardous waste.
-
Waste Disposal:
-
All waste contaminated with the chemical agent (e.g., used gloves, absorbent materials, empty containers) must be considered hazardous.
-
Collect all hazardous waste in designated, clearly labeled, and sealed containers.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.
Caption: Decision Process for Chemical Spill Response.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
